2-Butyl-1,3-cyclohexanedione
Description
2-Butyl-1,3-cyclohexanedione (CAS No. 17450-95-2), also known as 2-butyryl-5,5-dimethyl-1,3-cyclohexanedione or 2-butyryldimedone, is a cyclic diketone derivative with a butyl substituent at the 2-position. It serves as a critical intermediate in synthesizing herbicides and antimicrobial agents due to its reactive β-diketone structure, which facilitates condensation and alkylation reactions . Its synthesis typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with aliphatic aldehydes under mild conditions, yielding high-purity products .
Properties
CAS No. |
18456-90-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-butylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-2-3-5-8-9(11)6-4-7-10(8)12/h8H,2-7H2,1H3 |
InChI Key |
YMQRPZZAFLGYQY-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)CCCC1=O |
Canonical SMILES |
CCCCC1C(=O)CCCC1=O |
Synonyms |
2-Butyl-1,3-cyclohexanedione |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Thermodynamic Properties
The following table summarizes key structural and thermodynamic differences between 2-butyl-1,3-cyclohexanedione and related compounds:
Key Observations :
- Ring Size : Cyclopentanedione derivatives (e.g., 2-butyl-1,3-cyclopentanedione) exhibit greater thermodynamic stability (ΔHf° = -8.5898 kcal/mol) compared to cyclohexanediones, likely due to reduced ring strain .
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in 5-trifluoromethyl-1,3-cyclohexanedione) enhance electrophilicity, enabling Hantzsch reactions for fluorinated heterocycles . In contrast, alkyl groups (butyl, methyl) improve lipophilicity, aiding in agrochemical applications .
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